![molecular formula C10H16O10 B13845606 2-[(3R,4S,5R,6R)-3-(carboxymethoxy)-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxyacetic acid](/img/structure/B13845606.png)
2-[(3R,4S,5R,6R)-3-(carboxymethoxy)-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxyacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(3R,4S,5R,6R)-3-(carboxymethoxy)-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxyacetic acid is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its intricate molecular structure, which includes multiple hydroxyl groups and a carboxymethoxy group. Its unique configuration makes it a subject of interest in both synthetic chemistry and biological research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3R,4S,5R,6R)-3-(carboxymethoxy)-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxyacetic acid typically involves multiple steps, starting from simpler carbohydrate precursors. The process often includes protection and deprotection of hydroxyl groups, selective oxidation, and glycosylation reactions. Common reagents used in these steps include acetic anhydride, pyridine, and various protecting groups such as benzyl or silyl ethers.
Industrial Production Methods
Industrial production of this compound may involve more streamlined processes to ensure scalability and cost-effectiveness. Techniques such as continuous flow synthesis and the use of biocatalysts can be employed to enhance yield and purity. Optimization of reaction conditions, including temperature, pH, and solvent choice, is crucial for efficient large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
2-[(3R,4S,5R,6R)-3-(carboxymethoxy)-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxyacetic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The carboxyl group can be reduced to an alcohol.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides or amines. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction of the carboxyl group can produce primary alcohols. Substitution reactions can introduce a wide range of functional groups, leading to derivatives with diverse chemical properties.
Aplicaciones Científicas De Investigación
2-[(3R,4S,5R,6R)-3-(carboxymethoxy)-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxyacetic acid has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying carbohydrate chemistry.
Biology: Its structural similarity to natural carbohydrates makes it useful in studying enzyme-substrate interactions and metabolic pathways.
Industry: It can be used in the production of biodegradable polymers and as a precursor for various fine chemicals.
Mecanismo De Acción
The mechanism by which 2-[(3R,4S,5R,6R)-3-(carboxymethoxy)-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxyacetic acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes involved in carbohydrate metabolism, acting as a competitive inhibitor or substrate analog. Its multiple hydroxyl groups allow it to form hydrogen bonds with active site residues, influencing enzyme activity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
Glucose: A simple sugar with a similar hydroxyl group arrangement but lacking the carboxymethoxy group.
Glucuronic Acid: Contains a carboxyl group but differs in the position and number of hydroxyl groups.
Galactose: Another simple sugar with a different stereochemistry and functional group arrangement.
Uniqueness
What sets 2-[(3R,4S,5R,6R)-3-(carboxymethoxy)-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxyacetic acid apart is its unique combination of functional groups and stereochemistry. This distinct structure allows it to participate in a wider range of chemical reactions and interact with biological molecules in specific ways that similar compounds cannot.
Propiedades
Fórmula molecular |
C10H16O10 |
|---|---|
Peso molecular |
296.23 g/mol |
Nombre IUPAC |
2-[(3R,4S,5R,6R)-3-(carboxymethoxy)-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxyacetic acid |
InChI |
InChI=1S/C10H16O10/c11-1-4-7(16)8(18-2-5(12)13)9(10(17)20-4)19-3-6(14)15/h4,7-11,16-17H,1-3H2,(H,12,13)(H,14,15)/t4-,7-,8+,9-,10?/m1/s1 |
Clave InChI |
ANSSVALSMIXMQD-LIPFMBKLSA-N |
SMILES isomérico |
C([C@@H]1[C@H]([C@@H]([C@H](C(O1)O)OCC(=O)O)OCC(=O)O)O)O |
SMILES canónico |
C(C1C(C(C(C(O1)O)OCC(=O)O)OCC(=O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(1R,6R)-9-azabicyclo[4.2.1]non-2-en-2-yl]ethanone;(E)-but-2-enedioic acid](/img/structure/B13845534.png)
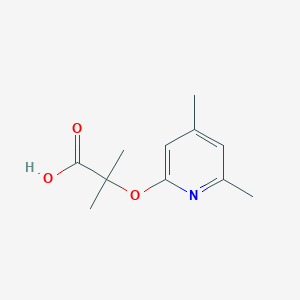

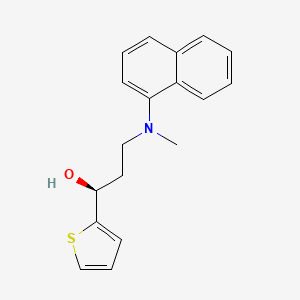
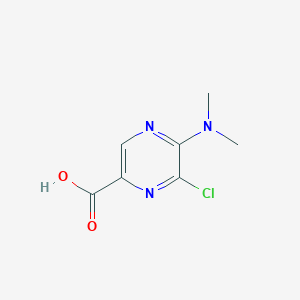
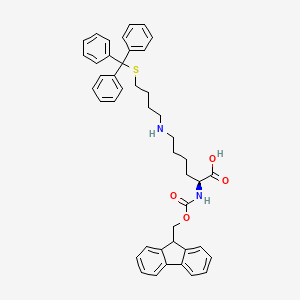
![5,6,6-Trimethyl-5-(3-oxobut-1-enyl)-1-oxaspiro[2.5]octan-4-one](/img/structure/B13845550.png)


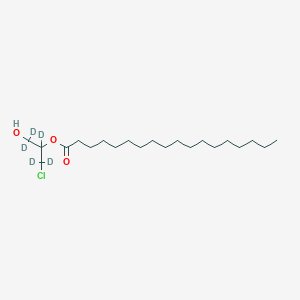
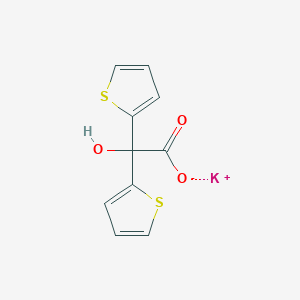

![4-[3-Methyl-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]butan-2-yl]phenol](/img/structure/B13845596.png)
![1-[2-[[2-[[2-[[2-[[2-[[2-[[4-[3,6-bis(dimethylamino)-3H-xanthen-9-yl]-3-carboxybenzoyl]amino]-3-carboxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B13845612.png)
